molecular formula C9H6N4O3 B8716459 1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 61620-65-3

1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B8716459
M. Wt: 218.17 g/mol
InChI Key: GKEUJZWWIZVJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04093812

Procedure details

Following the procedure of Example 21, react 1.3 g of 5-(2-furyl)-1-methylpyrazole-4-carbonitrile [German Offenlegungsschrift (DOS) 1,809,386] with 11.5 ml of acetic anhydride and 3 ml of 65% nitric acid to obtain 1-methyl-5-(5-nitro-2-furyl)pyrazole-4-carbonitrile [m.p. 149.5° to 151.5° C].
Name
5-(2-furyl)-1-methylpyrazole-4-carbonitrile
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:10]([CH3:11])[N:9]=[CH:8][C:7]=1[C:12]#[N:13].C(OC(=O)C)(=O)C.[N+:21]([O-])([OH:23])=[O:22]>>[CH3:11][N:10]1[C:6]([C:2]2[O:1][C:5]([N+:21]([O-:23])=[O:22])=[CH:4][CH:3]=2)=[C:7]([C:12]#[N:13])[CH:8]=[N:9]1

Inputs

Step One
Name
5-(2-furyl)-1-methylpyrazole-4-carbonitrile
Quantity
1.3 g
Type
reactant
Smiles
O1C(=CC=C1)C1=C(C=NN1C)C#N
Name
Quantity
11.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
3 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1C=1OC(=CC1)[N+](=O)[O-])C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.